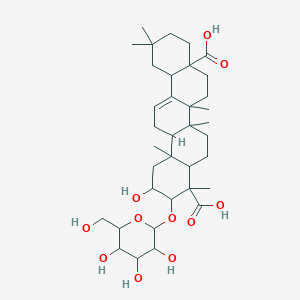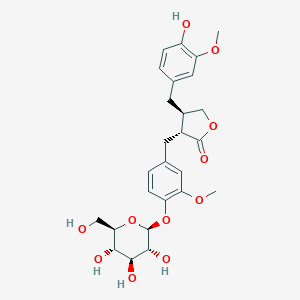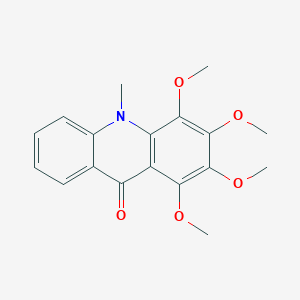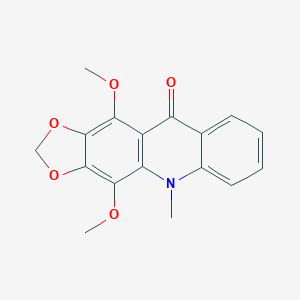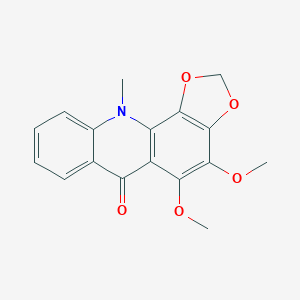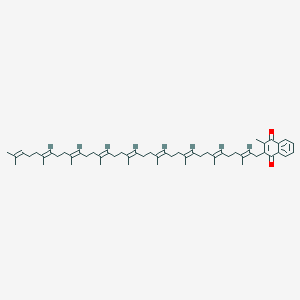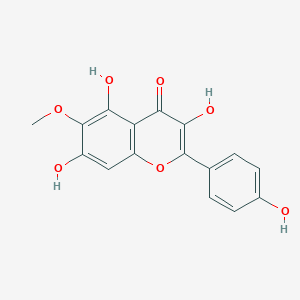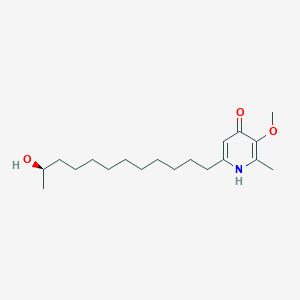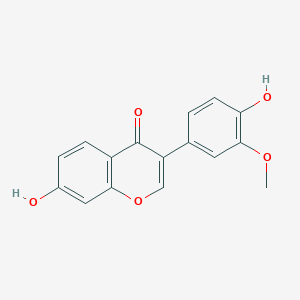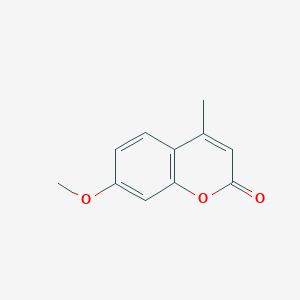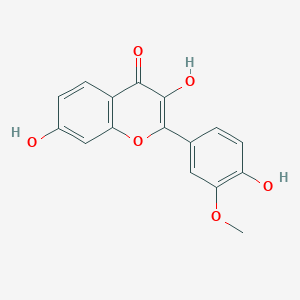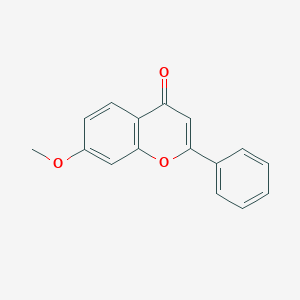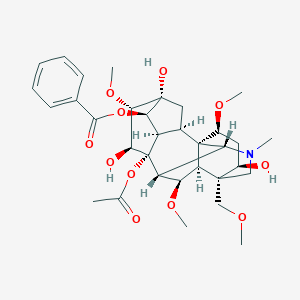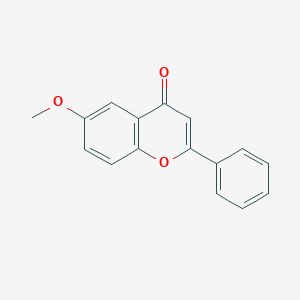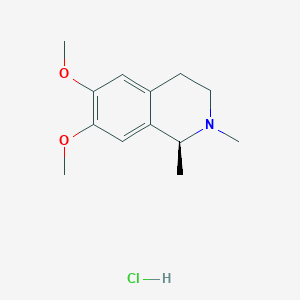
Carnegine hydrochloride, (S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carnegine hydrochloride, (S)- is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic benefits. It is a chiral molecule that is synthesized from L-carnitine, an amino acid derivative found in animal tissues. Carnegine hydrochloride, (S)- has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.
Mecanismo De Acción
The mechanism of action of Carnegine hydrochloride, (S)- is not fully understood. However, it is believed to work by increasing the levels of acetylcholine, a neurotransmitter that is involved in various physiological processes, including memory and learning. Carnegine hydrochloride, (S)- also has antioxidant properties, which help to protect cells from oxidative stress and damage.
Efectos Bioquímicos Y Fisiológicos
Carnegine hydrochloride, (S)- has been shown to have various biochemical and physiological effects. It has been shown to increase insulin sensitivity, which makes it a potential candidate for the treatment of diabetes. It also has cardioprotective effects, which make it a potential candidate for the treatment of cardiovascular diseases. Additionally, it has been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Carnegine hydrochloride, (S)- has several advantages and limitations for lab experiments. One of the advantages is that it is readily available and can be synthesized using a chiral separation process. Additionally, it has been extensively studied, and its biochemical and physiological effects are well-documented. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to determine its exact therapeutic benefits.
Direcciones Futuras
There are several future directions for research on Carnegine hydrochloride, (S)-. One of the directions is to further investigate its mechanism of action and how it interacts with other molecules in the body. Additionally, research could focus on its potential therapeutic benefits for other diseases, such as cancer and autoimmune diseases. Furthermore, research could focus on developing new synthetic methods for Carnegine hydrochloride, (S)- that are more efficient and cost-effective.
Métodos De Síntesis
Carnegine hydrochloride, (S)- is synthesized from L-carnitine using a chiral separation process. The process involves the use of a chiral stationary phase, which separates the enantiomers of L-carnitine. The (S)-enantiomer is then converted to Carnegine hydrochloride, (S)- through a series of chemical reactions, including hydrolysis and acidification.
Aplicaciones Científicas De Investigación
Carnegine hydrochloride, (S)- has been extensively studied for its potential therapeutic benefits. It has been shown to have antioxidant, anti-inflammatory, and anti-apoptotic effects, which make it a promising candidate for the treatment of various diseases. Some of the diseases that Carnegine hydrochloride, (S)- has been studied for include diabetes, cardiovascular diseases, and neurodegenerative diseases.
Propiedades
Número CAS |
65140-22-9 |
|---|---|
Nombre del producto |
Carnegine hydrochloride, (S)- |
Fórmula molecular |
C13H19NO2·HCl |
Peso molecular |
257.75 g/mol |
Nombre IUPAC |
(1S)-6,7-dimethoxy-1,2-dimethyl-3,4-dihydro-1H-isoquinoline;hydrochloride |
InChI |
InChI=1S/C13H19NO2.ClH/c1-9-11-8-13(16-4)12(15-3)7-10(11)5-6-14(9)2;/h7-9H,5-6H2,1-4H3;1H/t9-;/m0./s1 |
Clave InChI |
LARXMHOYLNCTFD-FVGYRXGTSA-N |
SMILES isomérico |
C[C@H]1C2=CC(=C(C=C2CCN1C)OC)OC.Cl |
SMILES |
CC1C2=CC(=C(C=C2CCN1C)OC)OC.Cl |
SMILES canónico |
CC1C2=CC(=C(C=C2CCN1C)OC)OC.Cl |
Sinónimos |
Carnegin Hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



